



VCP171 and cAMP activity inhibition

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Compound of Interest		
Compound Name:	VCP171	
Cat. No.:	B1682199	Get Quote

An In-depth Technical Guide on VCP171 and its Inhibition of cAMP Activity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

VCP171 is a potent, small-molecule positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3][4] As a member of the G protein-coupled receptor (GPCR) family, the A1R is coupled to inhibitory G proteins (Gi/o). Activation of the A1R pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). VCP171 enhances the binding and/or efficacy of endogenous adenosine, thereby potentiating this inhibitory effect on cAMP production. Notably, in the absence of the natural agonist, VCP171 can act as a partial agonist, independently causing a reduction in cAMP levels.[2][3] This guide provides a detailed overview of the mechanism of VCP171, quantitative data on its activity, and comprehensive experimental protocols for assessing its impact on cAMP signaling.

Mechanism of Action: VCP171 and A1R-Mediated cAMP Inhibition

The primary mechanism of action for **VCP171** is the positive allosteric modulation of the adenosine A1 receptor.[1][2][3] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (adenosine) binds.[4][5] This interaction induces a conformational change in the receptor that can "fine-tune" the orthosteric ligand's activity.[4][5]

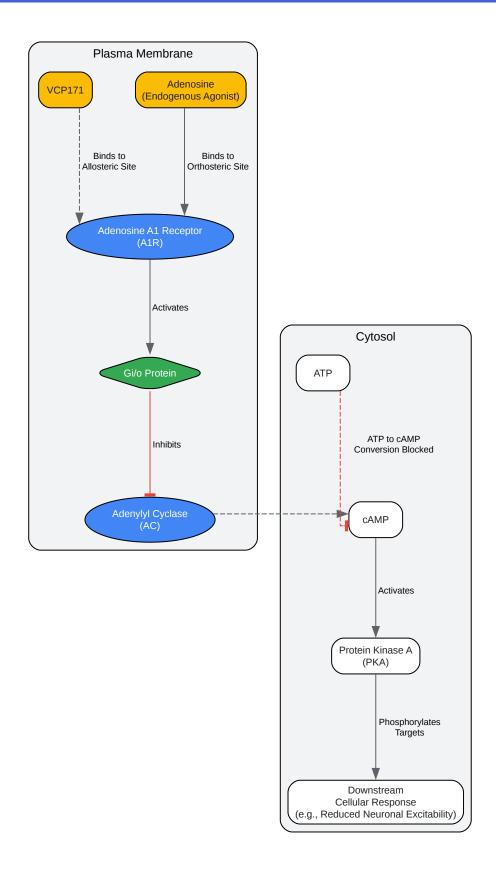


The signaling cascade is as follows:

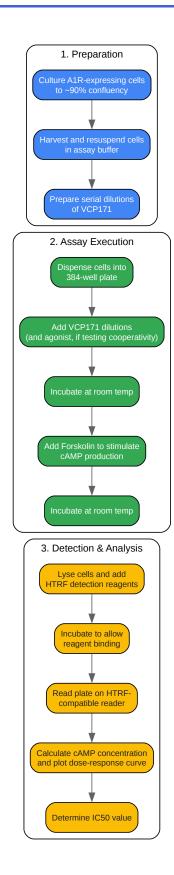
- Binding: **VCP171** binds to an allosteric site on the A1R.
- Modulation: This binding event increases the affinity and/or efficacy of adenosine for the A1R.
- G Protein Activation: Upon agonist binding, the A1R activates its associated intracellular Gi/o proteins.
- Adenylyl Cyclase Inhibition: The activated alpha subunit of the Gi/o protein directly inhibits
 the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.
- cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cAMP.

This reduction in cAMP has various downstream effects, as cAMP is a critical regulator of numerous cellular processes through effectors like Protein Kinase A (PKA). In the context of **VCP171**'s development for neuropathic pain, this pathway is leveraged to reduce neuronal excitability.[1][2][3][6]









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- To cite this document: BenchChem. [VCP171 and cAMP activity inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682199#vcp171-and-camp-activity-inhibition]

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